Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

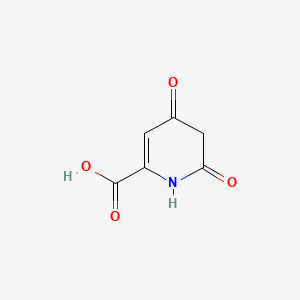

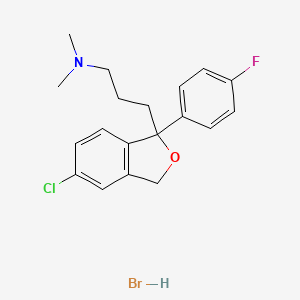

“Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is a metabolite of Tramadol , an analgesic used in the treatment of urinary incontinence . It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

Molecular Structure Analysis

The molecular structure of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” is represented by the formula C16H25NO3.HCl . The IUPAC name is (1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 315.836 and a molecular formula of C16H25NO3.HCl .

Aplicaciones Científicas De Investigación

Pain Management

This compound is primarily used for the management of pain in adults. It acts as a strong prescription pain medicine, especially when other non-opioid pain treatments are not effective or tolerable .

Anxiety and Depression Treatment

There have been documented cases where tramadol hydrochloride has been used to treat anxiety and depression, indicating potential applications in mental health treatment .

Platelet Activation Regulation

Research has shown that tramadol can regulate the activation of human platelets, which is crucial in blood clotting and cardiovascular health .

Co-Crystal Formation for Enhanced Drug Delivery

Tramadol hydrochloride forms co-crystals with other active pharmaceutical ingredients (APIs) like celecoxib, which is currently in clinical trials for treating moderate to severe acute pain. This suggests its role in creating new drug delivery systems .

Mecanismo De Acción

Target of Action

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, a metabolite of Tramadol , primarily targets the µ-opioid receptors , serotonin and noradrenaline reuptake . These targets play a crucial role in pain modulation and the regulation of mood .

Mode of Action

This compound acts as an agonist of the µ-opioid receptors and a serotonin and noradrenaline reuptake inhibitor . By binding to these targets, it inhibits the reuptake of serotonin and noradrenaline, thereby increasing their availability in the synaptic cleft . This results in enhanced analgesic effects and mood elevation .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the small GTPase activity through serotonylation, which is closely related to human platelet activation . It also regulates the activation of human platelets via Rac upstream of p38 MAPK . The compound’s interaction with its targets leads to changes in these pathways, resulting in its therapeutic effects .

Pharmacokinetics

It’s known that the parent compound, tramadol, exhibits both opioid and non-opioid properties, acting mainly on the central nervous system . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of platelet aggregation . It significantly decreases the synergistically stimulated platelet aggregation . This suggests that the compound negatively regulates platelet activation, which could have implications for conditions where platelet aggregation plays a role .

Safety and Hazards

Tramadol, the parent compound of “Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride”, is known to have potential hazards. It can be harmful if swallowed and may cause central nervous system effects . Overdose can lead to serious consequences such as respiratory depression, lethargy, coma, seizure, cardiac arrest, and death .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Tramadol Hydrochloride", "4-Cyclohexanol", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Sodium Chloride", "Water", "Ethanol", "Diethyl Ether", "Magnesium Sulfate" ], "Reaction": [ "1. Reduction of Tramadol Hydrochloride with Sodium Borohydride in Ethanol to form Racemic Tramadol", "2. Epimerization of Racemic Tramadol with Sodium Hydroxide in Water to form Racemic 4-Hydroxycyclohexyl Tramadol", "3. Separation of Racemic 4-Hydroxycyclohexyl Tramadol into its enantiomers using Chiral HPLC", "4. Conversion of (1R,2R)-4-Hydroxycyclohexyl Tramadol to its hydrochloride salt by treatment with Hydrochloric Acid in Ethanol", "5. Recrystallization of the hydrochloride salt from Ethanol/Diethyl Ether mixture to obtain Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride", "6. Drying of the product under vacuum over Magnesium Sulfate" ] } | |

Número CAS |

273398-39-3 |

Nombre del producto |

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride |

Fórmula molecular |

C16H26ClNO3 |

Peso molecular |

315.838 |

Nombre IUPAC |

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |

InChI |

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |

Clave InChI |

AYUBUCOVRQQXPD-FNIUFUSKSA-N |

SMILES |

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |

Sinónimos |

(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)